
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride is a complex organic compound that belongs to the class of oxazole derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride typically involves multi-step procedures. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate then undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The final step involves sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with an aqueous ammonia solution .
Industrial Production Methods
the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield improvement and waste minimization .
化学反応の分析
Types of Reactions
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, thionyl chloride, and chlorosulfonic acid. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfochlorination typically results in the formation of sulfonyl chlorides, which can be further reacted to form sulfonamides .
科学的研究の応用
2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: It is being investigated for its potential use in treating glaucoma and other medical conditions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. For example, it has been shown to inhibit human carbonic anhydrase II, an enzyme involved in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma .
類似化合物との比較
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: This compound has similar structural features and biological activities.
2-Methyl-5-phenyloxazole: Another oxazole derivative with comparable chemical properties.
Uniqueness
What sets 2-Methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride apart is its specific sulfonyl fluoride group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c1-7-3-4-9(5-10(7)17(12,14)15)11-13-8(2)6-16-11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXBNJYQPLVBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=CO2)C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)
![5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2368934.png)
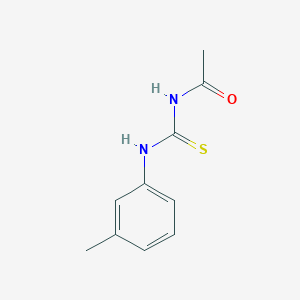
![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
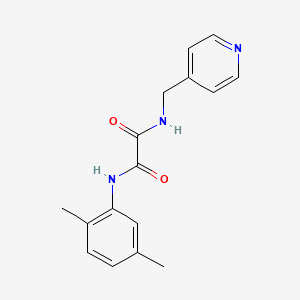
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
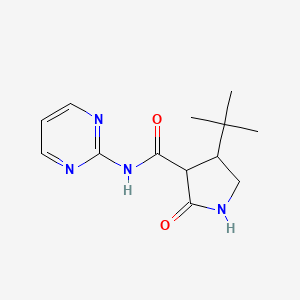
![3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2368946.png)

![2-(2,4-dichlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2368950.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)
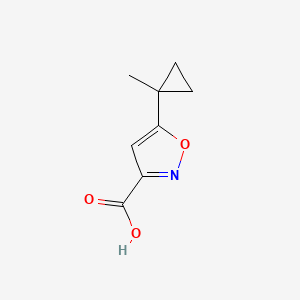
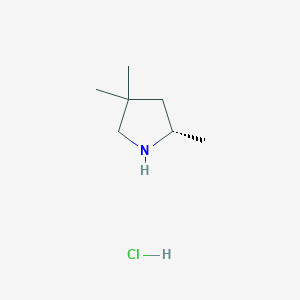
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)
